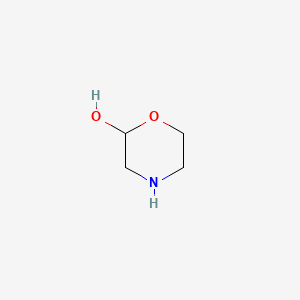
Methyl 2-(6-methylpyridin-2-yl)acetate
Vue d'ensemble
Description
“Methyl 2-(6-methylpyridin-2-yl)acetate” is a chemical compound with the molecular formula C9H11NO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “Methyl 2-(6-methylpyridin-2-yl)acetate” can be achieved through various methods. One such method involves the transformation of salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and 4-hydroxypyridine-2 (1H)-ones in the presence of triethylamine as the catalyst .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(6-methylpyridin-2-yl)acetate” consists of a pyridine ring attached to an acetate group. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .
Applications De Recherche Scientifique
Pharmacology: Potential Therapeutic Applications
“Methyl 2-(6-methylpyridin-2-yl)acetate” has been identified as a compound with potential therapeutic applications. It is used in the synthesis of various pharmacologically active molecules. For instance, its structural motif is found in compounds that exhibit antibacterial, antifungal, and anti-inflammatory activities . The compound’s ability to interact with biological systems makes it a valuable scaffold in drug design and discovery.
Organic Synthesis: Building Blocks for Heterocyclic Compounds
In organic chemistry, “Methyl 2-(6-methylpyridin-2-yl)acetate” serves as a precursor for the synthesis of imidazole and pyridine derivatives . These heterocyclic compounds are crucial in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.
Material Science: Ligand for Metal Ion Coordination
The pyridine moiety within “Methyl 2-(6-methylpyridin-2-yl)acetate” is extensively used in material science, particularly in metal ion coordination chemistry. It acts as a ligand that can form complexes with various metals, which are essential in catalysis and the development of new materials .
Analytical Chemistry: Standards and Reagents
This compound is also relevant in analytical chemistry, where it is used as a standard or reagent in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC. Its well-defined structure and properties allow for accurate measurement and analysis in complex mixtures .
Biochemistry: Study of Enzyme Interactions
In biochemistry, “Methyl 2-(6-methylpyridin-2-yl)acetate” can be utilized to study enzyme-substrate interactions. Its structural similarity to pyridine-based biomolecules makes it a suitable model compound for probing the active sites of enzymes and understanding their mechanisms of action .
Industrial Uses: Intermediate for Pharmaceutical Production
Industrially, “Methyl 2-(6-methylpyridin-2-yl)acetate” is an intermediate in the production of pharmaceutical drugs. It is involved in the synthesis of compounds like amprolium and picoplatin, which have applications ranging from anticancer treatments to veterinary medicine .
Safety and Hazards
Orientations Futures
“Methyl 2-(6-methylpyridin-2-yl)acetate” and its derivatives have potential applications in medicinal chemistry. For instance, a study has reported the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their anti-fibrosis activity . Another study has reported the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction . These studies suggest that “Methyl 2-(6-methylpyridin-2-yl)acetate” and its derivatives could be further explored for their potential medicinal properties.
Propriétés
IUPAC Name |
methyl 2-(6-methylpyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-4-3-5-8(10-7)6-9(11)12-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIWLIZKJORNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483143 | |
| Record name | Methyl 2-(6-methylpyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-methylpyridin-2-yl)acetate | |
CAS RN |
58532-56-2 | |
| Record name | Methyl 2-(6-methylpyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















